molecular formula C12H7NO2 B11725374 Acenaphthenedione, monooxime

Acenaphthenedione, monooxime

Cat. No.: B11725374
M. Wt: 197.19 g/mol
InChI Key: CALLKFAYYAULSN-ACCUITESSA-N
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Description

Acenaphthenedione, monooxime is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a dione group (two ketone groups) and an oxime group (a nitrogen-oxygen double bond). It is a yellow solid that is insoluble in water and has significant applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing acenaphthenedione involves the oxidation of acenaphthene. This can be achieved using various oxidizing agents such as potassium dichromate or hydrogen peroxide . The reaction typically occurs in an acidic medium and requires careful control of temperature and reaction time to prevent over-oxidation.

Industrial Production Methods: In an industrial setting, the oxidation of acenaphthene is often carried out using hydrogen peroxide due to its efficiency and cost-effectiveness. The process involves dissolving acenaphthene in a suitable solvent, such as ethanol, and adding hydrogen peroxide under controlled conditions . The reaction mixture is then heated to facilitate the oxidation process, resulting in the formation of acenaphthenedione.

Chemical Reactions Analysis

Types of Reactions: Acenaphthenedione, monooxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of acenaphthenedione, monooxime involves its interaction with various molecular targets and pathways. For instance, in biological systems, the oxime group can react with acetylcholinesterase, leading to the inhibition of this enzyme . This interaction is crucial for its application as an acetylcholinesterase inhibitor. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: Acenaphthenedione, monooxime is unique due to the presence of both dione and oxime groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C12H7NO2

Molecular Weight

197.19 g/mol

IUPAC Name

(2E)-2-hydroxyiminoacenaphthylen-1-one

InChI

InChI=1S/C12H7NO2/c14-12-9-6-2-4-7-3-1-5-8(10(7)9)11(12)13-15/h1-6,15H/b13-11+

InChI Key

CALLKFAYYAULSN-ACCUITESSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)/C(=N\O)/C(=O)C3=CC=C2

Canonical SMILES

C1=CC2=C3C(=C1)C(=NO)C(=O)C3=CC=C2

Origin of Product

United States

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